1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. This compound features a piperazine ring that is substituted with a 2,3-dimethoxybenzyl group and an isopropyl group at the fourth position. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development.
The chemical reactivity of 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine can be characterized by several key reactions:
1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine has been studied for various biological activities:
The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine typically involves several steps:
The applications of 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine span various fields:
Interaction studies focus on how 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine interacts with biological targets:
Several compounds share structural similarities with 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylbenzyl)-4-piperidine | Contains a methyl group on the benzene ring | Known for its stimulant effects |
| 1-(3,4-Dichlorobenzyl)-4-piperidine | Features chlorine substitutions | Exhibits enhanced antipsychotic activity |
| 1-(Phenethyl)-4-piperidine | Has a phenethyl substituent | Demonstrates sedative properties |
The unique aspect of 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine lies in its specific methoxy substitutions and isopropyl group, which may influence its pharmacological profile differently compared to other piperazine derivatives. This specificity offers potential advantages in targeting particular biological pathways and enhancing therapeutic efficacy.
Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine. The compound exhibits characteristic resonances that can be systematically assigned based on established chemical shift patterns for piperazine derivatives [1] [2] [3].
¹H NMR Spectral Analysis
The proton NMR spectrum of 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine displays several distinct regions characteristic of its structural components. The aromatic protons of the 2,3-dimethoxybenzyl moiety appear in the range of 6.8-7.3 ppm, with the pattern reflecting the substitution pattern of the benzene ring [4] [5]. The 2,3-dimethoxy substitution creates a characteristic splitting pattern where the remaining aromatic protons show distinct chemical shift differences due to the electronic effects of the methoxy groups [6] [7].
The methoxy groups manifest as two distinct singlets at approximately 3.85 ppm and 3.90 ppm, integrating for three protons each [6] [5]. These chemical shifts are consistent with aromatic methoxy groups, and the slight difference between the two signals reflects the different electronic environments of the ortho-positioned methoxy groups [2] [7].
The benzyl methylene protons (ArCH₂N) appear as a characteristic singlet at 2.5-2.6 ppm, integrating for two protons [3] [8]. This chemical shift is typical for benzylic protons adjacent to nitrogen in piperazine derivatives [2] [9].
The piperazine ring protons exhibit complex multipicity patterns due to the chair conformation of the ring and the different substitution patterns [1] [8]. The N-methylene protons appear as overlapping multiplets in the range of 2.4-2.8 ppm, with the exact pattern depending on the conformational dynamics of the piperazine ring [10] [1].
The isopropyl substituent displays characteristic patterns with the methine proton (CH) appearing as a septet at 2.6-2.8 ppm, while the methyl groups appear as a doublet at 1.0-1.2 ppm with a coupling constant of approximately 6.5 Hz [11] [12].
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum provides complementary structural information with distinct resonances for each carbon environment. The aromatic carbons of the dimethoxybenzyl group appear in the range of 110-160 ppm, with the methoxy-substituted carbons showing characteristic downfield shifts [6] [7].
The methoxy carbons appear at 55-56 ppm, consistent with aromatic methoxy groups [6] [4]. The piperazine carbons appear at 46-54 ppm, while the isopropyl carbons show resonances at 18-20 ppm for the methyl groups and 48-50 ppm for the methine carbon [8] [11].
| Table 1: ¹H NMR Chemical Shift Assignments | |||
|---|---|---|---|
| Proton Group | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 6.8-7.3 | m | 3H |
| OCH₃ (position 2) | 3.90 | s | 3H |
| OCH₃ (position 3) | 3.85 | s | 3H |
| ArCH₂N | 2.5-2.6 | s | 2H |
| Piperazine CH₂ | 2.4-2.8 | m | 8H |
| CH(CH₃)₂ | 2.6-2.8 | sep | 1H |
| CH(CH₃)₂ | 1.0-1.2 | d | 6H |
Infrared spectroscopy provides definitive identification of functional groups present in 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine through characteristic vibrational frequencies [13] [14] [15].
Aromatic Region Analysis
The aromatic carbon-carbon stretching vibrations appear in the range of 1600-1610 cm⁻¹, characteristic of substituted benzene rings [16] [17]. The aromatic carbon-hydrogen stretching vibrations occur at 3000-3100 cm⁻¹, distinguishing them from aliphatic C-H stretches [14] [17].
The in-plane aromatic C-H bending vibrations appear at 1000-1300 cm⁻¹, while out-of-plane bending vibrations occur at 750-1000 cm⁻¹ [16] [17]. The substitution pattern of the 2,3-dimethoxybenzyl group produces characteristic fingerprint absorptions in the 700-900 cm⁻¹ region [18] [19].
Methoxy Group Vibrations
The methoxy groups exhibit characteristic C-O stretching vibrations at 1230-1250 cm⁻¹, with additional absorptions at 1000-1100 cm⁻¹ [18] [19]. The methoxy C-H stretching appears at 2820-2850 cm⁻¹, while the deformation vibrations occur at 1450-1480 cm⁻¹ [18] [20].
Piperazine Ring Vibrations
The piperazine ring shows characteristic N-H stretching vibrations at 3200-3400 cm⁻¹, typical of secondary amines [13] [15]. The C-N stretching vibrations appear at 1000-1200 cm⁻¹, while the ring breathing modes occur at 800-900 cm⁻¹ [13] [15].
Isopropyl Group Vibrations
The isopropyl group displays characteristic C-H stretching at 2950-3000 cm⁻¹ and distinctive "doublet" absorptions at 1368 and 1388 cm⁻¹, diagnostic of the branched methyl structure [11] [17] [12].
| Table 2: IR Vibrational Frequencies | |||
|---|---|---|---|
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| Aromatic C-H stretch | 3000-3100 | medium | ν(C-H) |
| Aliphatic C-H stretch | 2850-3000 | strong | ν(C-H) |
| Piperazine N-H stretch | 3200-3400 | medium | ν(N-H) |
| Aromatic C=C stretch | 1600-1610 | strong | ν(C=C) |
| Methoxy C-O stretch | 1230-1250 | strong | ν(C-O) |
| Isopropyl doublet | 1368, 1388 | medium | δ(C-H) |
| Aromatic C-H bend | 1000-1300 | variable | δ(C-H) |
| Ring breathing | 800-900 | medium | Ring modes |
Mass spectrometry of 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine reveals characteristic fragmentation patterns that provide structural confirmation and assist in compound identification [21] [22] [23].
Molecular Ion and Base Peak
The molecular ion peak appears at m/z 294, corresponding to the molecular formula C₁₆H₂₆N₂O₂ [21] [22]. The molecular ion typically exhibits low intensity due to the facile fragmentation of the benzylic bond [21] [24].
The base peak occurs at m/z 151, corresponding to the 2,3-dimethoxybenzyl cation (C₉H₁₁O₂⁺) [21] [24]. This fragmentation results from the preferential cleavage of the benzylic carbon-nitrogen bond, a common fragmentation pathway in benzylpiperazine derivatives [21] [22].
Primary Fragmentation Pathways
The primary fragmentation pathway involves the loss of the piperazine moiety through benzylic cleavage, producing the stable dimethoxybenzyl cation [21] [22]. This fragmentation is driven by the stability of the resulting aromatic cation and the electron-donating effects of the methoxy groups [21] [24].
Secondary fragmentation of the dimethoxybenzyl cation leads to the loss of methoxy groups, producing ions at m/z 120 and m/z 89 [21] [24]. The loss of formaldehyde (CH₂O) from the methoxy groups is a characteristic fragmentation pattern for methoxy-substituted aromatic compounds [21] [22].
Piperazine Ring Fragmentation
The piperazine ring undergoes characteristic fragmentation with the loss of C₂H₄N (m/z 42) producing secondary fragments [21] [22]. The ring can also fragment to produce the characteristic m/z 56 ion (C₃H₆N⁺), which is diagnostic of piperazine-containing compounds [21] [22].
Isopropyl Group Fragmentation
The isopropyl substituent produces characteristic fragments at m/z 43 (C₃H₇⁺) and m/z 57 (C₄H₉⁺) [25] [11]. The loss of the isopropyl group from the molecular ion produces an ion at m/z 251 [25].
| Table 3: Mass Spectrometric Fragmentation Pattern | |||
|---|---|---|---|
| m/z | Relative Intensity | Fragment Ion | Fragmentation Mechanism |
| 294 | 5% | M⁺- | Molecular ion |
| 151 | 100% | C₉H₁₁O₂⁺ | Benzylic cleavage (base peak) |
| 137 | 35% | C₈H₉O₂⁺ | Loss of CH₂ from benzyl |
| 123 | 25% | C₇H₇O₂⁺ | Loss of C₂H₄ from ring |
| 120 | 20% | C₈H₈O⁺ | Loss of OCH₃ |
| 89 | 15% | C₇H₅⁺ | Loss of both OCH₃ groups |
| 56 | 30% | C₃H₆N⁺ | Piperazine fragment |
| 43 | 25% | C₃H₇⁺ | Isopropyl cation |
Ultraviolet-visible spectroscopy of 1-(2,3-dimethoxybenzyl)-4-(propan-2-yl)piperazine provides information about the electronic structure and chromophoric properties of the molecule [26] [27] [28].
Aromatic π→π* Transitions
The primary absorption band appears at 250-280 nm, corresponding to the π→π* transitions of the aromatic system [26] [28]. The presence of the two methoxy groups causes a bathochromic shift compared to unsubstituted benzyl derivatives due to the electron-donating nature of the methoxy substituents [26] [6].
The extinction coefficient for this transition is typically in the range of 2000-4000 L mol⁻¹ cm⁻¹, indicating a moderately intense absorption [26] [27]. The exact position of the λmax depends on the solvent and the electronic environment of the aromatic ring [26] [28].
n→π* Transitions
Weaker absorption bands appear at 290-320 nm, corresponding to n→π* transitions involving the nitrogen lone pairs of the piperazine ring [26] [28]. These transitions are typically of lower intensity (ε = 100-500 L mol⁻¹ cm⁻¹) and are sensitive to solvent polarity [26] [27].
Charge Transfer Interactions
The interaction between the electron-rich aromatic system and the nitrogen-containing piperazine ring can lead to weak charge transfer absorptions in the visible region (>350 nm) [26] [28]. These absorptions are typically very weak and may not be observed in routine measurements [26] [27].
Solvent Effects
The UV-Vis spectrum shows significant solvent dependence, with polar solvents causing hypsochromic shifts due to stabilization of the ground state [26] [29]. The intensity of the n→π* transitions decreases in protic solvents due to hydrogen bonding with the nitrogen lone pairs [26] [28].
| Table 4: UV-Vis Absorption Data | |||
|---|---|---|---|
| Transition Type | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Assignment |
| π→π* | 250-280 | 2000-4000 | Aromatic transitions |
| n→π* | 290-320 | 100-500 | Nitrogen lone pair transitions |
| Charge transfer | >350 | <100 | Weak CT interactions |